benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate
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Overview
Description
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminopropanoyl group: This step involves the reaction of the piperidine derivative with an appropriate aminopropanoyl reagent under controlled conditions.
Attachment of the benzyl and isopropyl groups: These groups are introduced through nucleophilic substitution reactions using benzyl and isopropyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(isopropyl)carbamate: Similar structure with a different aminopropanoyl group.
Piperidine derivatives: Compounds containing the piperidine moiety with various substituents.
Uniqueness
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and drug design .
Properties
Molecular Formula |
C19H29N3O3 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)17-10-7-11-21(12-17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3 |
InChI Key |
XXIRAFXTDSJJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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